molecular formula C23H32N2O3 B14920083 1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B14920083
M. Wt: 384.5 g/mol
InChI Key: GWDXNIXENNDVJT-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a piperazine derivative featuring two distinct substituents: a 3-phenylpropyl chain at the 1-position and a 3,4,5-trimethoxybenzyl group at the 4-position. Piperazine derivatives are widely studied for their pharmacological versatility, including interactions with neurotransmitter transporters, sigma receptors, and ion channels.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3-phenylpropyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H32N2O3/c1-26-21-16-20(17-22(27-2)23(21)28-3)18-25-14-12-24(13-15-25)11-7-10-19-8-5-4-6-9-19/h4-6,8-9,16-17H,7,10-15,18H2,1-3H3

InChI Key

GWDXNIXENNDVJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 1-(3-phenylpropyl)piperazine with 3,4,5-trimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Varied Benzyl Substituents

The 3,4,5-trimethoxybenzyl group is a critical pharmacophore in several piperazine derivatives. Key analogs include:

Compound Name R1 Substituent R4 Substituent Molecular Weight Key Properties Reference IDs
Target Compound 3-Phenylpropyl 3,4,5-Trimethoxybenzyl 408.49 (calc) Potential sigma receptor ligand
1-(3,4,5-Trimethoxybenzyl)piperazine H 3,4,5-Trimethoxybenzyl 266.34 Intermediate for sulfonamide derivatives (e.g., Compound 7e, 40% yield)
1-(2,3,4-Trimethoxybenzyl)piperazine H 2,3,4-Trimethoxybenzyl 266.34 Core structure in trimetazidine-sulfonamide hybrids (e.g., Compounds 3a–c)

Key Observations :

  • Methoxy Positioning: Shifting methoxy groups from 3,4,5 to 2,3,4 positions (e.g., vs.
  • Synthetic Utility : The unsubstituted 1-(3,4,5-trimethoxybenzyl)piperazine serves as a precursor for anticancer and antimicrobial agents, with yields around 40% in sulfonamide derivatization .

Functional Analogs with Piperazine Cores

Dopamine Transporter Inhibitors

Piperazines with 3-phenylpropyl and aryloxyethyl groups exhibit high affinity for dopamine transporters (DAT):

Compound Name R4 Substituent DAT IC₅₀ (nM) Selectivity (DAT vs. SERT) Reference IDs
GBR 12909 Bis(4-fluorophenyl)methoxyethyl 1.4 93-fold (DAT > SERT)
Bridged Analogs Rigid diazabicyclo substituents 8.0–1170 Moderate to poor

Comparison :

  • The target compound’s 3-phenylpropyl group mirrors GBR 12909’s DAT-targeting scaffold, but its 3,4,5-trimethoxybenzyl substituent may reduce DAT affinity compared to GBR’s bis(4-fluorophenyl) group.
  • Structural rigidity (e.g., bridged piperazines in ) can enhance selectivity but often reduces potency.
Sigma Receptor Ligands

Compounds with 3-phenylpropyl-piperazine moieties show sigma receptor affinity:

Compound Name R4 Substituent Sigma Receptor Activity Application Reference IDs
SA4503 3,4-Dimethoxyphenethyl High affinity (σ1 agonist) Neuroprotection
[¹⁸F]FM-SA4503 4-Fluoromethoxy-3-methoxyphenethyl PET radioligand (σ receptors) Neurological imaging

Comparison :

  • The target compound’s 3,4,5-trimethoxybenzyl group may enhance lipophilicity and σ1 binding compared to SA4503’s dimethoxy group, though in vivo data are needed.

Substituent Effects on hERG Channel Affinity

The 1-(3-phenylpropyl)piperazine framework is associated with medium affinity for hERG channels (mean pK ~5), a risk factor for cardiac toxicity. In contrast, analogs like 1-(2,3,4-trimethoxybenzyl)piperazine () lack hERG data, suggesting divergent safety profiles .

Biological Activity

1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a unique structural configuration that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O4C_{18}H_{26}N_{2}O_{4}. It features a piperazine ring substituted with a phenylpropyl group and a trimethoxybenzyl moiety. The presence of methoxy groups enhances lipophilicity, potentially affecting the compound's bioavailability and receptor interactions.

Research indicates that piperazine derivatives, including this compound, may exhibit various mechanisms of action:

  • GABA Receptor Agonism : Some studies suggest that similar compounds act as agonists at GABA receptors, leading to hyperpolarization of neurons and subsequent paralysis of certain parasites.
  • Efflux Pump Inhibition : Preliminary investigations indicate that this compound may inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against resistant strains.
  • Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObservations
AntibacterialPotential efflux pump inhibitor enhancing antibiotic effectiveness
AnticancerInhibitory effects on cancer cell lines; mechanisms involve apoptosis
NeuroactivityPossible GABAergic activity leading to neurophysiological effects

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating various piperazine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Antibacterial Efficacy : In vitro tests demonstrated that the compound significantly reduced the viability of multidrug-resistant bacterial strains by inhibiting their efflux mechanisms. This suggests its potential as an adjunct therapy in treating resistant infections .
  • Neuropharmacological Effects : Animal studies indicated that this compound could modulate central nervous system activity, showing promise in treating conditions like anxiety or seizures by acting on GABA receptors.

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